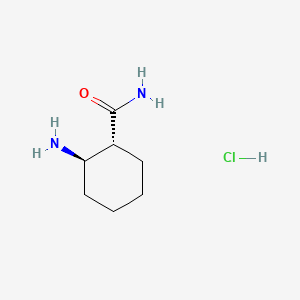

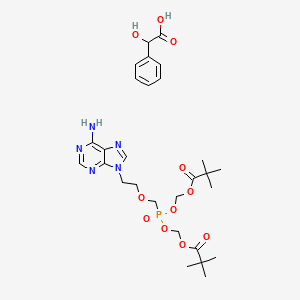

trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-ACCAH is a cyclic amino acid derivative that has been shown to have potential therapeutic applications in various fields of research. The compound has been synthesized and studied extensively for its unique properties and potential benefits.

Scientific Research Applications

Enantiomerically Pure β-Amino Acids Synthesis

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid is crucial for the synthesis of helical β-peptides. A straightforward method has been developed to obtain this amino acid from trans-cyclohexane-1,2-dicarboxylic acid. This process involves cyclization to anhydride, amide formation with ammonia, and Hofmann-type degradation. The method provides an efficient route to N-Fmoc- and N-BOC-protected derivatives, essential for peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

Optical Rotation and Derivatives of trans-2-Aminocyclohexanecarboxylic Acids

The optical activity of trans-2-aminocyclohexanecarboxylic acids and their derivatives plays a significant role in understanding molecular interactions and properties. Studies have shown the preparation of optically active forms through preferential crystallization and their application in creating various active trans-1,2-disubstituted cyclohexanes. These findings have implications for the synthesis and analysis of optically active compounds (Nohira, Ehara, & Miyashita, 1970).

Noncyclic bis-D- and L-Tripeptides Tubular Constructs

Trans (1R,2R)-diaminocyclohexane has been utilized as a semirigid vicinal diamine to anchor N-protected tripeptides, leading to the formation of helical open-ended tubular superstructures through extensive intramolecular hydrogen bonding. This innovative approach has potential implications for the development of novel biomaterials and nanotechnology applications (Hanessian, Vinci, Fettis, Maris, & T. P. Viet, 2008).

properties

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHYQUMEXHWPD-KGZKBUQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)